![molecular formula C19H17F3N2O2S B3956660 ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3956660.png)
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate
Vue d'ensemble
Description
Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate is a complex organic compound that features a benzimidazole ring, a trifluoromethyl group, and an ester functional group
Méthodes De Préparation
The synthesis of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a suitable trifluoromethylating agent.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol under acidic conditions to form the desired ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate can be compared with similar compounds such as:
2-(1H-Benzimidazol-2-ylsulfanyl)acetic acid: This compound lacks the trifluoromethyl group and ester functionality, resulting in different chemical properties and biological activities.
Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoate:
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide: This compound has a different functional group, leading to distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-2-26-17(25)16(11-12-6-5-7-13(10-12)19(20,21)22)27-18-23-14-8-3-4-9-15(14)24-18/h3-10,16H,2,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGFFRDECQNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


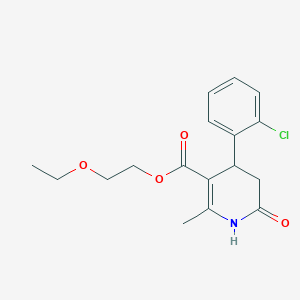
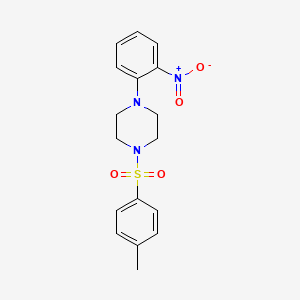
![1-(2,3-dichlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B3956599.png)

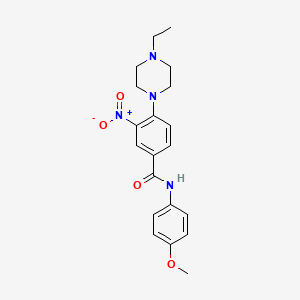
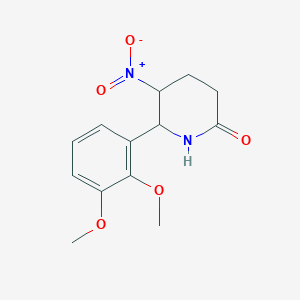
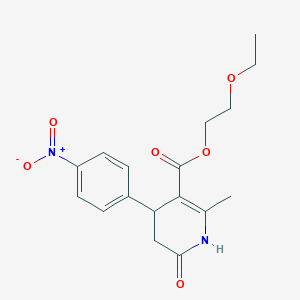
![2-(2,6-dimethylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B3956641.png)
![methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3956644.png)
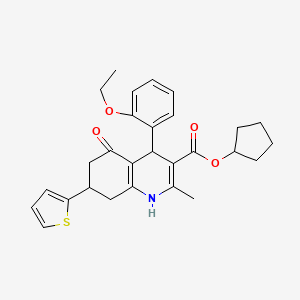
![4-[(4-biphenylylmethylene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3956651.png)
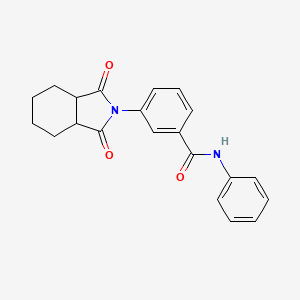
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B3956667.png)
![2-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3956674.png)
